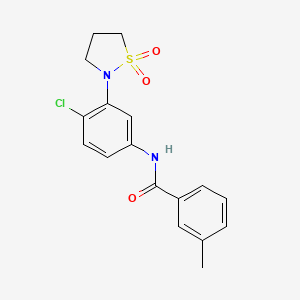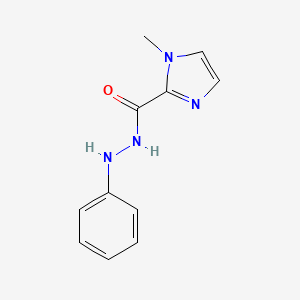
1-(3,5-Bis(trifluorométhyl)benzyl)-2-oxo-N-phényl-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H14F6N2O2 and its molecular weight is 440.345. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Batteries lithium-soufre
Le composé a été utilisé dans la synthèse d'un cadre organique covalent modifié à base de triazine 3,5-bis(trifluorométhyl)benzyl (BTFMB-TzDa) . Ce cadre a été utilisé pour supprimer l'effet de navette des polysulfures dans les batteries lithium-soufre . La forte électronégativité et l'encombrement stérique important du séparateur modifié par BTFMB-TzDa ont réussi à supprimer la diffusion des polysulfures, conduisant à une capacité et une stabilité cyclique améliorées des batteries Li–S .
Synthèse de blocs de construction de diamine
Un bloc de construction de benzène-1,2-diamine monosubstitué, la N1-(3,5-bis(trifluorométhyl)benzyl)benzène-1,2-diamine, a été préparé en deux étapes à partir de 3,5-bis(trifluorométhyl)benzylamine et de 1-fluoro-2-nitrobenzène disponibles dans le commerce . Ce bloc de construction a des applications potentielles dans divers domaines, y compris la synthèse d'arylbenzimidazoles, de sels de benzotriazolium et de composés biologiquement actifs .
Réactif de dérivatisation en spectrométrie de masse
Le composé a été utilisé comme réactif de dérivatisation dans la détection de l'uracile dans l'ADN par chromatographie en phase gazeuse et spectrométrie de masse à ionisation chimique négative . Cette application est cruciale dans le domaine de la biochimie pour l'analyse des acides nucléiques .
4. Synthèse énantiosélective d'antagonistes du récepteur de la neurokinine NK1 Le composé a été utilisé dans la synthèse énantiosélective de l'antagoniste non peptidique du récepteur de la neurokinine NK1, L-733,060 . Cette application est importante dans le domaine de la chimie médicinale pour le développement de nouveaux agents thérapeutiques .
Propriétés
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O2/c22-20(23,24)14-9-13(10-15(11-14)21(25,26)27)12-29-8-4-7-17(19(29)31)18(30)28-16-5-2-1-3-6-16/h1-11H,12H2,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFOKIXKOYEFRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile](/img/structure/B2399163.png)

![N-{[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2399169.png)
![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)

![2-benzoyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2399176.png)


![[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2399179.png)


![N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2399183.png)
![3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2399184.png)
